molecular formula C11H12N2O4 B10972015 N-(2-nitrophenyl)oxolane-2-carboxamide

N-(2-nitrophenyl)oxolane-2-carboxamide

Cat. No.: B10972015
M. Wt: 236.22 g/mol
InChI Key: YQUUJHRDDQKBAI-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)oxolane-2-carboxamide is a synthetic organic compound characterized by a tetrahydrofuran (oxolane) ring linked via a carboxamide group to a 2-nitrophenyl substituent. Its molecular formula is inferred as C₁₁H₁₂N₂O₄, with an approximate molecular weight of 252.23 g/mol.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

N-(2-nitrophenyl)oxolane-2-carboxamide

InChI

InChI=1S/C11H12N2O4/c14-11(10-6-3-7-17-10)12-8-4-1-2-5-9(8)13(15)16/h1-2,4-5,10H,3,6-7H2,(H,12,14)

InChI Key

YQUUJHRDDQKBAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)oxolane-2-carboxamide typically involves the reaction of 2-nitroaniline with oxalyl chloride to form the corresponding oxamide. This intermediate is then cyclized to form the oxolane ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions: N-(2-nitrophenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-nitrophenyl)oxolane-2-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as a pharmacophore. It is investigated for its interactions with biological targets and its potential therapeutic applications .

Medicine: this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group allows it to bind to certain enzymes or receptors, modulating their activity. The oxolane ring provides structural stability and enhances its binding affinity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Notable Features
N-(2-Nitrophenyl)oxolane-2-carboxamide C₁₁H₁₂N₂O₄ 252.23 2-Nitrophenyl, oxolane N/A Nitro group enhances polarity
Tetrahydrofuranylfentanyl (THF-F) C₂₄H₂₉N₂O₂ 377.50 Piperidinyl, phenethyl ~3.5* Synthetic opioid; controlled substance
N-(1,3-Dimethylpyrazol-5-yl)oxolane-2-carboxamide C₁₀H₁₇N₃O 195.27 Pyrazole, dimethyl N/A Heterocyclic substituent
N-(5-Propylthiadiazol-2-yl)oxolane-2-carboxamide C₁₀H₁₅N₃O₂S 241.31 Thiadiazole, propyl 1.82 Sulfur enhances metabolic stability
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.20 Cyclopropane, nitrophenyl N/A Amine group; limited hazard data

*Estimated logP for THF-F based on fentanyl analogs.

Key Observations:
  • THF-F shares the oxolane-2-carboxamide core but incorporates a piperidinyl-phenethyl moiety, critical for μ-opioid receptor binding. Its higher molecular weight and lipophilicity (logP ~3.5) correlate with enhanced blood-brain barrier penetration, unlike the polar nitro-group-containing target compound .
  • Thiadiazole and Pyrazole Analogs : Substitution of the nitrophenyl group with sulfur-containing thiadiazole (logP 1.82) or nitrogen-rich pyrazole alters electronic properties and solubility. These analogs may exhibit improved metabolic stability or divergent receptor affinities .

Pharmacological and Regulatory Profiles

  • THF-F: A potent synthetic opioid with documented psychoactive effects.
  • Target Compound: No direct pharmacological data are available. However, the nitro group may confer distinct biological activity, such as nitric oxide release or enzyme inhibition, warranting further study.
  • Its status may change if pharmacological activity resembling opioids or stimulants is identified .

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